molecular formula C12H17ClN2O2 B14131286 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl CAS No. 1050509-25-5

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl

Katalognummer: B14131286
CAS-Nummer: 1050509-25-5
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: KPNKMUXOCOXDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl and a molecular weight of 254.73 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzamide group and a tetrahydrofuran ring, making it a valuable compound for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride typically involves the reaction of 2-aminobenzamide with tetrahydrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or 1,4-dioxane, and under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and development .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride
  • 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide sulfate

Uniqueness

2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is unique due to its specific molecular structure, which includes both a benzamide group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to similar compounds, it may exhibit different reactivity and binding affinities, leading to varied applications in scientific studies .

Eigenschaften

CAS-Nummer

1050509-25-5

Molekularformel

C12H17ClN2O2

Molekulargewicht

256.73 g/mol

IUPAC-Name

2-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9;/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15);1H

InChI-Schlüssel

KPNKMUXOCOXDNV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.